molecular formula C18H16N2O4 B2902038 N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide CAS No. 823823-49-0

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2902038
CAS RN: 823823-49-0
M. Wt: 324.336
InChI Key: ATQCFUFMDWRROF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide, also known as MPDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPDC belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been shown to increase the activity of the sigma-1 receptor, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide can increase the activity of the sigma-1 receptor, leading to increased calcium signaling and altered ion channel regulation. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is its high purity and yield, which makes it a suitable compound for scientific research. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has also been extensively studied, with a range of in vitro and in vivo models available for researchers to use. However, one limitation of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is its potential off-target effects, as it has been shown to interact with a range of other proteins in addition to the sigma-1 receptor. This may make it difficult to interpret the results of experiments using N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide.

Future Directions

There are a number of future directions for research on N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use as a tool compound for studying the sigma-1 receptor and its role in cellular processes. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has already been used extensively in this capacity, but further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate 4-methoxyphenylhydrazone. This intermediate is then reacted with phenylglyoxal to form N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide. The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a modulator of the sigma-1 receptor, which has been implicated in a range of physiological and pathological processes. N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been shown to have affinity for the sigma-1 receptor, and has been used as a tool compound to study the role of this receptor in various biological systems.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQCFUFMDWRROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

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